Studies have shown that undecanoic acid exhibits antifungal activity against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis []. It disrupts the fungal cell wall, membrane assembly, lipid metabolism, and even mRNA processing, hindering fungal growth and development []. This makes it a potential candidate for the development of new antifungal treatments, especially considering the rising concern about drug-resistant fungal infections [].
Undecanedioic acid has been explored in the development of Proteolysis-Targeting Chimeras (PROTACs) - molecules designed to degrade specific proteins within cancer cells []. By attaching undecanedioic acid to a molecule that binds to the target protein and an E3 ubiquitin ligase (an enzyme that tags proteins for degradation), researchers aim to trigger the degradation of the unwanted protein, potentially leading to novel cancer therapies [].
Undecanedioic acid, also known as undecandioic acid, is a dicarboxylic acid with the chemical formula C11H20O4. This compound features a linear carbon chain consisting of eleven carbon atoms, each terminating in carboxylic acid groups (-COOH) at both ends. It appears as a white crystalline solid and has a melting point of approximately 28.5°C (83.3°F) and a boiling point of 222°C (442°F) under reduced pressure . Undecanedioic acid is only slightly soluble in water but readily dissolves in organic solvents such as ethanol and diethyl ether .
Undecanedioic acid exhibits various chemical reactivity patterns typical of dicarboxylic acids:
Synthesis of undecanedioic acid can be achieved through several methods:
Undecanedioic acid has diverse applications across various industries:
Studies on the interactions of undecanedioic acid primarily focus on its reactivity with other chemical agents rather than biological interactions. Its ability to release toxic gases upon reaction with cyanides or other reactive compounds highlights the need for caution in laboratory settings. Further research into its interactions could provide insights into its metabolic pathways and potential therapeutic uses .
Undecanedioic acid shares similarities with several other dicarboxylic acids. Below is a comparison highlighting its unique features:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dodecanedioic Acid | C12H22O4 | One additional carbon atom; more hydrophobic properties. |
Sebacic Acid | C10H18O4 | Shorter chain; commonly used in nylon production. |
Azelaic Acid | C9H16O4 | Shorter chain; used in acne treatment and cosmetics. |
Adipic Acid | C6H10O4 | Shorter chain; widely used in nylon synthesis. |
Undecanedioic acid's unique eleven-carbon structure contributes to its specific physical properties, such as solubility characteristics and thermal stability, distinguishing it from these similar compounds .
Undecanedioic acid was first identified in the mid-20th century during investigations into lipid metabolism anomalies. Early studies detected its presence in human aortas with advanced atherosclerotic lesions, where it was associated with elastin hydrolysis. Its role in metabolic disorders, such as Reye's-like syndrome, further underscored its biomedical relevance. Industrially, the compound gained attention in the 1980s as a precursor for high-performance polymers, driven by the demand for sustainable alternatives to petrochemicals.
The systematic IUPAC name undecanedioic acid denotes its structure: an 11-carbon chain with carboxylic acid groups at both termini. Synonyms include 1,11-undecanedicarboxylic acid and brassylic acid. Its classification as an alpha,omega-dicarboxylic acid places it within a family of compounds critical for synthesizing polyesters and polyamides.
Property | Value | Source |
---|---|---|
CAS Number | 1852-04-6 | |
Molecular Formula | C₁₁H₂₀O₄ | |
SMILES | OC(=O)CCCCCCCCCC(O)=O | |
InChI Key | LWBHHRRTOZQPDM-UHFFFAOYSA-N |
The chemo-enzymatic synthesis of undecanedioic acid from ricinoleic acid represents a highly efficient biotransformation pathway that has been extensively developed for industrial applications [1]. This process utilizes recombinant Escherichia coli cells expressing specific enzymes to convert ricinoleic acid, also known as 12-hydroxyoleic acid, through a carefully orchestrated series of biochemical transformations [1].
The biotransformation pathway begins with ricinoleic acid being converted into an ester intermediate via 12-ketooleic acid through the coordinated action of two key enzymes [1] [2]. The alcohol dehydrogenase from Micrococcus luteus first oxidizes the C12-hydroxyl group of ricinoleic acid to form 12-ketooleic acid [1]. Subsequently, the Baeyer-Villiger monooxygenase from Pseudomonas putida KT2440 catalyzes the formation of the ester intermediate through an oxidative cleavage reaction [1] [2].
Following the enzymatic biotransformation, the carbon-carbon double bond of the ester is chemically reduced, and the ester bond undergoes hydrolysis to yield n-heptanoic acid and 11-hydroxyundecanoic acid [1] [2]. The 11-hydroxyundecanoic acid product serves as the immediate precursor for undecanedioic acid synthesis through subsequent oxidation reactions under mild conditions [1].
Table 1: Biotransformation Production Data for Undecanedioic Acid from Ricinoleic Acid
Parameter | Value | Source |
---|---|---|
Final Ester Product Concentration | 53 mM | RSC Green Chemistry 2016 |
Volumetric Productivity | 6.6 mM h⁻¹ | RSC Green Chemistry 2016 |
High Cell Density | 20 g dry cells L⁻¹ | RSC Green Chemistry 2016 |
Biotransformation Conversion Yield | 84% | RSC Green Chemistry 2016 |
Chemical Transformation Conversion Yield | 65% | RSC Green Chemistry 2016 |
Overall Molar Yield (Ricinoleic Acid to Undecanedioic Acid) | 55% | RSC Green Chemistry 2016 |
The optimization of this biotransformation process has achieved remarkable efficiency metrics, with whole-cell biotransformation at high cell density reaching concentrations of 53 millimolar for the final ester product and volumetric productivity of 6.6 millimolar per hour [1]. The overall molar yield of undecanedioic acid from ricinoleic acid reaches 55% based on combined biotransformation and chemical transformation conversion yields of 84% and 65%, respectively [1] [2].
Two-step enzymatic conversion processes represent sophisticated biotechnological approaches for producing undecanedioic acid through sequential enzymatic reactions [3] [4]. These processes typically involve the coordinated action of alcohol dehydrogenases and aldehyde dehydrogenases to achieve the complete oxidation of omega-hydroxycarboxylic acids to their corresponding alpha,omega-dicarboxylic acids [3] [4].
The engineered biocatalyst systems employ highly active bacterial enzymes, specifically Micrococcus luteus alcohol dehydrogenase and Archangium violaceum aldehyde dehydrogenase, for the efficient production of medium-chain alpha,omega-dicarboxylic acids from medium-chain omega-hydroxycarboxylic acids [3] [4]. These systems incorporate cofactor regeneration mechanisms through the introduction of nicotinamide adenine dinucleotide phosphate hydrogen flavin oxidoreductase as the nicotinamide adenine dinucleotide phosphate hydrogen oxidase [3].
The two-step process begins with the alcohol dehydrogenase catalyzing the oxidation of the terminal hydroxyl group of 11-hydroxyundecanoic acid to form the corresponding aldehyde intermediate [3]. Subsequently, the aldehyde dehydrogenase converts the aldehyde to the final carboxylic acid product, yielding undecanedioic acid [3] [4]. This sequential oxidation approach ensures complete conversion while maintaining enzymatic specificity and reducing side product formation [3].
Table 2: Engineered Biocatalyst System Performance with Adsorbent Resin
Substrate | Initial Concentration (mM) | Final Product Concentration (mM) | Molar Conversion (%) | Improvement Factor |
---|---|---|---|---|
C10 Hydroxyl Saturated Carboxylic Acid | 200 | 196 | 98 | N/A |
C11 Hydroxyl Saturated Carboxylic Acid (Undecanedioic Acid) | 200 | 145 | 97 | 40-fold higher |
C12 Hydroxyl Saturated Carboxylic Acid | 200 | 114 | 95 | N/A |
C11 Unsaturated Carboxylic Acid (Undecanedioic Acid) | 150 | 141 | 94 | N/A |
The chemical oxidation of 11-hydroxyundecanoic acid represents a direct and efficient synthetic route for undecanedioic acid production [6]. This approach leverages well-established oxidation chemistry to convert the terminal hydroxyl group to a carboxylic acid functionality, thereby generating the desired alpha,omega-dicarboxylic acid structure [6].
Primary alcohol oxidation to carboxylic acids typically proceeds through a two-stage mechanism involving initial oxidation to an aldehyde intermediate followed by further oxidation to the final carboxylic acid product [6] [7]. The oxidation of 11-hydroxyundecanoic acid follows this general pathway, with the terminal hydroxyl group undergoing sequential transformations [6] [7].
Potassium permanganate oxidation represents one of the most efficient methods for converting 11-hydroxyundecanoic acid to undecanedioic acid [6] [7]. This reaction is typically carried out by adding potassium permanganate to a solution or suspension of the alcohol in an alkaline aqueous solution [7]. The reaction proceeds efficiently when the alcohol substrate is at least partially dissolved in the aqueous solution, which can be facilitated by the addition of organic co-solvents such as dioxane, pyridine, acetone, or tert-butanol [7].
Alternative oxidation methods include the use of potassium dichromate in the presence of dilute sulfuric acid, which converts primary alcohols to carboxylic acids through the formation of chromate esters followed by oxidative elimination [6] [8]. During this reaction, the potassium dichromate solution undergoes a characteristic color change from orange to green, indicating the reduction of chromium from the hexavalent to the trivalent state [6].
Iron chloride-mediated transformations represent an important class of chemical synthesis routes for dicarboxylic acid production, though specific applications to undecanedioic acid synthesis require careful optimization of reaction conditions [9]. Iron-based catalytic systems have been explored for various oxidative transformations of organic substrates, particularly in the context of sustainable chemical synthesis [9].
The use of iron chloride as a catalyst in oxidation reactions offers several advantages, including the abundance and low toxicity of iron compared to other transition metals [9]. Iron chloride can facilitate various oxidative transformations through different mechanisms, including electron transfer processes and coordination chemistry approaches [9].
While specific protocols for iron chloride-mediated synthesis of undecanedioic acid are not extensively documented in the current literature, the general principles of iron-catalyzed oxidations suggest potential applications in the conversion of appropriate precursor molecules [9]. These transformations typically require careful control of reaction conditions, including pH, temperature, and the presence of suitable co-oxidants or electron acceptors [9].
Periodic acid combined with chromium trioxide represents a powerful and selective oxidation methodology for the synthesis of undecanedioic acid from 11-hydroxyundecanoic acid [9] [10]. This method utilizes the synergistic effects of periodic acid as a primary oxidant and chromium trioxide as a catalyst to achieve efficient conversion under mild reaction conditions [9] [10].
The periodic acid/chromium trioxide methodology involves dissolving periodic acid and chromium trioxide in wet acetonitrile to create the oxidizing system [9]. A typical procedure involves dissolving 11.4 grams of periodic acid and 23 milligrams of chromium trioxide in 75% acetonitrile/water solution to a volume of 114 milliliters [9]. The complete dissolution typically requires 1-2 hours of mixing [9].
The oxidation reaction is carried out by adding the periodic acid/chromium trioxide stock solution to a solution of 11-hydroxyundecanoic acid in wet acetonitrile while maintaining the reaction temperature at 0-5 degrees Celsius for 30 minutes [9]. The reaction mixture is then aged at 0 degrees Celsius for 45 minutes to ensure complete conversion [9]. The reaction is quenched by adding an aqueous solution of disodium hydrogen phosphate, followed by extraction with ethyl acetate [9].
This methodology offers several advantages, including mild reaction conditions, high selectivity for primary alcohol oxidation, and the ability to avoid harsh reagents or extreme temperatures [9] [10]. The use of periodic acid as the primary oxidant combined with catalytic amounts of chromium trioxide provides excellent chemoselectivity and functional group tolerance [10].
Table 3: Chemical Synthesis Methods for Dicarboxylic Acid Production
Method | Starting Material | Reaction Conditions | Product | Advantages |
---|---|---|---|---|
Periodic Acid/CrO₃ Oxidation | 11-Hydroxyundecanoic Acid | 0-5°C, 30 min aging | Undecanedioic Acid | Mild conditions, high selectivity |
TEMPO/NaOCl Two-step Oxidation | Primary Alcohols | Room temperature, two-step one-pot | Carboxylic Acids | No toxic heavy metals, wide substrate scope |
Potassium Permanganate Oxidation | Primary Alcohols | Alkaline aqueous solution | Carboxylic Acids | Efficient oxidation, well-established |
Chromium Trioxide (Jones Reagent) | Primary Alcohols | Acetone, reflux conditions | Carboxylic Acids | High reactivity, widely available |
Whole-cell biotransformation at high cell density represents a sophisticated approach for maximizing undecanedioic acid production through engineered microbial systems [1] [3]. This strategy leverages the metabolic machinery of engineered microorganisms to achieve efficient substrate conversion while maintaining cell viability and catalytic activity [1] [3].
The implementation of high cell density biotransformation involves optimizing cell cultivation conditions to achieve concentrations of 20 grams dry cells per liter [1]. This approach allows for increased substrate processing capacity and improved volumetric productivity compared to conventional cell density systems [1]. The high cell density conditions enable the biotransformation system to reach final ester product concentrations of 53 millimolar with volumetric productivity of 6.6 millimolar per hour [1].
Engineered Escherichia coli systems expressing specific enzyme combinations have been developed to optimize whole-cell biotransformation performance [1] [11]. These systems incorporate membrane-localized enzymes and cofactor regeneration mechanisms to enhance substrate accessibility and maintain enzymatic activity [11]. The positioning of enzymes in the cell membrane facilitates access to hydrophobic fatty acid substrates, contributing to superior conversion efficiency [11].
The whole-cell approach offers several advantages over isolated enzyme systems, including simplified purification requirements, natural cofactor regeneration, and reduced enzyme stabilization concerns [1] [3]. Additionally, the cellular environment provides protective mechanisms against product inhibition and maintains optimal conditions for enzymatic activity [3].
Adsorbent resin applications represent an innovative approach for enhancing undecanedioic acid production by mitigating substrate and product inhibition effects in biotransformation systems [3] [12]. The integration of adsorbent resins into biocatalytic processes addresses key limitations associated with hydrophobic substrate availability and product toxicity [3].
The engineered biocatalyst system incorporating adsorbent resins demonstrates remarkable performance improvements for medium-chain alpha,omega-dicarboxylic acid production [3]. The system achieves 196 millimolar decanedioic acid, 145 millimolar undecanedioic acid, and 114 millimolar dodecanedioic acid from 200 millimolar of C10, C11, and C12 hydroxyl saturated carboxylic acids, respectively [3]. For unsaturated substrates, the system produces 141 millimolar undecanedioic acid from 150 millimolar C11 unsaturated carboxylic acids [3].
The adsorbent resin system achieves exceptionally high molar conversions of 98%, 97%, 95%, and 94% for C10, C11 saturated, C12, and C11 unsaturated substrates, respectively [3]. The concentration of undecanedioic acid obtained represents approximately a 40-fold improvement compared to previously reported results [3].
Adsorbent resins function through multiple mechanisms, including substrate solubilization, product removal, and pH buffering [3] [12]. The resins can be synthesized through suspension polymerization with controlled pore formation using porogens [12]. Different types of adsorbent resins are available, including non-polar resins based on styrene and divinylbenzene, medium polarity resins incorporating acrylate monomers, and polar resins containing functional groups such as nitrile, sulfone, amide, and amino groups [12].
Table 4: Enzymatic Systems for Undecanedioic Acid and Related Compound Production
Enzyme System | Function | Host Organism | Key Features |
---|---|---|---|
Micrococcus luteus ADH + Pseudomonas putida BVMO | Ricinoleic acid biotransformation | Escherichia coli | Two-step cascade reaction |
Micrococcus luteus ADH + Archangium violaceum ALDH | ω-Hydroxycarboxylic acid oxidation | Engineered biocatalyst | Cofactor regeneration system |
Corynebacterium glutamicum ChnD + ChnE | α,ω-Dicarboxylic acid production | Corynebacterium glutamicum | Whole-cell biotransformation |
UndB Chimeric Membrane Enzyme | Fatty acid decarboxylation | Escherichia coli | Membrane localization, H₂O₂ protection |
Castor oil serves as a primary renewable feedstock for undecanedioic acid production through its major constituent, ricinoleic acid [1] [13]. Ricinoleic acid, which comprises approximately 90% of castor oil fatty acid content, provides an abundant and sustainable starting material for biotechnological conversion to undecanedioic acid [1] [13].
The utilization of castor oil as a renewable resource addresses environmental concerns associated with petrochemical-derived starting materials [14] [15]. Castor oil is obtained from the seeds of Ricinus communis, a plant that can be cultivated in various climatic conditions and does not compete directly with food crops [14]. This characteristic makes castor oil an attractive feedstock for industrial biotechnology applications [14].
The conversion of castor oil-derived ricinoleic acid to undecanedioic acid follows the established chemo-enzymatic pathways previously described [1] [13]. The process begins with the hydrolysis or transesterification of castor oil to release free ricinoleic acid, which then undergoes biotransformation through engineered microbial systems [1] [13]. This approach provides a complete renewable pathway from plant-based feedstock to high-value chemical products [13].
The sustainability advantages of using castor oil include reduced carbon footprint, renewable resource utilization, and potential for agricultural integration [14] [15]. The growing demand for eco-friendly chemical solutions has positioned castor oil-derived undecanedioic acid as an environmentally preferred alternative to traditional petrochemical synthesis routes [15].
Green chemistry approaches for undecanedioic acid production emphasize environmentally benign synthesis methods, reduced waste generation, and the use of renewable resources [15] . These approaches align with the principles of sustainable chemical manufacturing and address growing environmental concerns in the chemical industry [15].
The development of bio-based production methods represents a significant advancement in green chemistry for undecanedioic acid synthesis [15] [16]. These methods utilize renewable feedstocks, biodegradable catalysts, and mild reaction conditions to minimize environmental impact [15] [16]. The advancement of green chemistry has introduced more sustainable production methods, including bio-based processes that utilize renewable resources [15].
Enzymatic synthesis approaches embody green chemistry principles through their use of biodegradable catalysts, mild reaction conditions, and high selectivity [13] [16]. These biocatalytic processes operate under physiological conditions, eliminating the need for harsh chemicals, extreme temperatures, or toxic solvents [13]. The enzyme-catalyzed reactions typically exhibit high atom economy and generate minimal waste streams [16].
Recent developments in green chemistry have explored environmentally friendly oxidation methods using catalysts such as 2-iodobenzoic acid and co-oxidants that avoid heavy metal contamination . These alternative oxidation systems provide efficient conversion while reducing the environmental burden associated with traditional oxidizing agents .
The integration of process intensification strategies, such as continuous flow reactors and integrated separation systems, further enhances the sustainability of undecanedioic acid production [16]. These approaches improve energy efficiency, reduce solvent consumption, and enable more compact manufacturing processes [16].
Undecanedioic acid serves as a critical monomer in the synthesis of several high-performance polyamide engineering plastics, offering unique property combinations that bridge the gap between conventional nylons and specialized applications [1] [2]. The eleven-carbon dicarboxylic acid structure provides distinctive crystallization behavior and thermal characteristics that make these polyamides particularly valuable for engineering applications requiring specific performance criteria.
Nylon 1011 represents one of the most significant polyamide engineering plastics derived from undecanedioic acid through polycondensation with 1,10-diaminodecane [1] [3]. The synthesis involves a carefully controlled melt polycondensation process typically conducted at temperatures ranging from 200 to 300°C under vacuum conditions to achieve high molecular weight polymers [4] [5].
The polymerization mechanism proceeds through traditional step-growth kinetics, where the carboxylic acid groups of undecanedioic acid react with the amino groups of 1,10-diaminodecane, forming amide linkages with the elimination of water [4]. Research has demonstrated that optimal polymerization conditions include a three-stage temperature program: initial heating at 200°C for 1 hour, followed by 210°C for 2 hours, and final polymerization at 300°C for 7 hours [4]. This temperature profile ensures complete monomer conversion while minimizing thermal degradation.
Characterization studies reveal that Nylon 1011 exhibits melting temperatures in the range of 175-185°C with glass transition temperatures between 40-45°C [5] [3]. The polymer demonstrates moderate crystallinity levels of 20-30%, which contributes to its balanced mechanical properties [5]. Thermal analysis by differential scanning calorimetry shows characteristic melting endotherms superimposed on crystallization exotherms, indicating simultaneous melting and recrystallization behavior typical of polyamides with longer aliphatic segments [5].
The inherent viscosity measurements conducted in concentrated sulfuric acid indicate successful polymerization with values ranging from 0.35 to 0.76 deciliters per gram, depending on the specific synthesis conditions employed [4]. Fourier transform infrared spectroscopy confirms the formation of amide groups through characteristic peaks at approximately 1650 cm⁻¹ (amide I) and 3300 cm⁻¹ (N-H stretching) [4].
Mechanical property evaluation demonstrates that Nylon 1011 achieves tensile strengths of 45-60 megapascals with Young's modulus values between 1.2-1.8 gigapascals [3]. The elongation at break ranges from 200-400%, indicating excellent flexibility and toughness characteristics that make it suitable for automotive components and engineering applications requiring impact resistance [3].
Nylon 611 development represents a strategic approach to creating high-performance polyamides by combining undecanedioic acid with hexamethylenediamine [1] [6] [7]. This particular polyamide composition offers enhanced thermal properties compared to other undecanedioic acid-based systems due to the shorter diamine segment that promotes more efficient chain packing and crystallization behavior [8].
The synthesis methodology for Nylon 611 follows established polycondensation protocols with modifications to accommodate the specific reactivity characteristics of the monomer combination [6]. Research indicates that the polymerization proceeds most effectively using a salt-forming approach where undecanedioic acid and hexamethylenediamine are first combined to form the corresponding nylon salt, ensuring stoichiometric balance and improved reaction kinetics [6].
Thermal characterization reveals that Nylon 611 exhibits significantly higher melting temperatures (210-220°C) compared to other undecanedioic acid-based polyamides, attributed to the more regular chain structure and enhanced intermolecular hydrogen bonding [6] [7]. The glass transition temperature ranges from 80-85°C, providing excellent dimensional stability at elevated service temperatures [6].
Crystallization studies demonstrate that Nylon 611 achieves higher crystallinity levels (35-45%) than longer-chain analogs, resulting in improved mechanical properties and chemical resistance [6] [8]. The crystallization kinetics show relatively fast crystallization rates, which is advantageous for processing applications where rapid cycle times are desired [8].
Recent developments in Nylon 611 synthesis have focused on copolymerization strategies to create materials with tailored properties [8]. Random copolymerization of Nylon 611 with Nylon 11 has been shown to produce materials capable of forming metastable crystal phases, offering unique opportunities for applications requiring specific crystalline morphologies [8]. These copolymer systems demonstrate controllable crystallization behavior, where the chemical heterogeneity introduced by copolymerization stabilizes defective mesophases that can be accessed through simple processing techniques [8].
The mechanical properties of Nylon 611 include tensile strengths ranging from 70-90 megapascals with Young's modulus values between 2.5-3.5 gigapascals, representing some of the highest mechanical performance among undecanedioic acid-based polyamides [6]. Impact strength measurements indicate values of 60-100 joules per meter, providing adequate toughness for demanding engineering applications [6].
Nylon 1111 represents the symmetric polyamide derived from undecanedioic acid and 1,11-diaminoundecane, offering unique properties that result from the matched chain lengths of both monomeric components [1] [2] [9]. This structural symmetry leads to distinctive crystallization behavior and thermal characteristics that differentiate it from other polyamide systems.
The synthesis of Nylon 1111 requires careful attention to reaction conditions due to the tendency of both monomers to undergo side reactions at elevated temperatures [10] [9]. Optimal polymerization involves step-heating melt polycondensation protocols similar to those used for other long-chain polyamides, with modifications to prevent monomer sublimation and thermal degradation [10]. Research has shown that yields of 94-97% can be achieved when polymerization temperatures are maintained below 270°C [4].
Thermal analysis reveals that Nylon 1111 exhibits melting temperatures in the range of 180-190°C with glass transition temperatures between 35-40°C [10] [9]. The relatively low glass transition temperature reflects the high flexibility of the long aliphatic segments, contributing to excellent low-temperature impact properties [10]. Differential scanning calorimetry studies indicate heat of fusion values of 40-50 joules per gram, which is lower than shorter-chain polyamides but consistent with the reduced amide group density [10].
Crystallization behavior studies demonstrate that Nylon 1111 exhibits moderate crystallinity levels of 15-25%, which is attributed to the difficulty in achieving efficient chain packing with such long aliphatic segments [10] [9]. Wide-angle X-ray diffraction analysis reveals characteristic diffraction patterns consistent with typical polyamide crystal structures, though with reduced intensity reflecting the lower overall crystallinity [10].
The mechanical properties of Nylon 1111 include tensile strengths of 40-55 megapascals with Young's modulus values between 1.0-1.5 gigapascals [10]. The elongation at break ranges from 250-450%, indicating exceptional flexibility and toughness characteristics that make it particularly suitable for applications requiring high deformation capability [10]. Impact strength measurements show values of 100-150 joules per meter, representing excellent impact resistance among engineering thermoplastics [10].
Applications for Nylon 1111 focus on specialized engineering materials where the unique combination of flexibility, toughness, and moderate strength is advantageous [1] [2]. These include automotive gaskets and seals, flexible tubing for chemical processing, and components requiring resistance to cyclic loading [1]. The low density (1.02-1.04 grams per cubic centimeter) provides weight savings advantages in transportation applications [10].
Copolymer systems incorporating undecanedioic acid offer enhanced property profiles through strategic combination with other monomeric components, enabling the development of materials with tailored characteristics for specific applications [11] [12] [8]. These systems leverage the unique structural features of undecanedioic acid while addressing limitations inherent in homopolymer systems.
Random copolymerization strategies have proven particularly effective for creating materials with intermediate properties between constituent homopolymers [5] [8]. Research on copolymers of Nylon 11 and Nylon 12 demonstrates that systematic variation of monomer ratios enables precise control over crystallinity, mechanical properties, and thermal behavior [5]. The copolymerization of 11-aminoundecanoic acid and 12-aminododecanoic acid produces materials with composition-dependent glass transition temperatures ranging from the characteristic values of each homopolymer [5].
Advanced characterization techniques including solid-state nitrogen-15 nuclear magnetic resonance spectroscopy reveal smooth transitions in chemical shift values from 84 parts per million for Nylon 11 to 89 parts per million for Nylon 12, confirming the random nature of the copolymer structure [5]. Differential scanning calorimetry studies show melting point depressions and crystallinity reductions characteristic of random copolymer systems, with minimum values occurring near equimolar compositions [5].
Block copolymer architectures incorporating undecanedioic acid segments provide opportunities for creating materials with microphase-separated morphologies [13] [11]. Research on polyether-block-amide copolymers demonstrates that undecanedioic acid-derived hard segments can be combined with flexible polyether soft segments to create thermoplastic elastomers with controlled mechanical properties [13]. These materials exhibit shape memory capabilities and tunable elastic moduli depending on the relative proportions of hard and soft segments [11].
Segmented copolymer systems utilizing undecanedioic acid as a chain extender in polyurethane-like architectures show promise for applications requiring elastomeric properties combined with chemical resistance [11]. The incorporation of undecanedioic acid into the hard segment structure enhances hydrogen bonding interactions, leading to improved mechanical properties and thermal stability compared to conventional chain extenders [11].
Copolymerization with aromatic monomers creates semi-aromatic polyamides with enhanced thermal properties and dimensional stability [14] [4]. Direct bulk polymerization of undecanedioic acid with aromatic diamines produces materials with glass transition temperatures exceeding 150°C while maintaining processability characteristics suitable for high-temperature applications [14] [4]. These semi-aromatic systems demonstrate excellent thermal stability with decomposition temperatures above 380°C [14].
The development of biodegradable polymers incorporating undecanedioic acid addresses growing environmental concerns while leveraging the unique properties of this renewable monomer [16] [17] [18]. Undecanedioic acid's natural origin and biodegradable characteristics make it an attractive building block for sustainable polymer systems designed to reduce environmental impact without compromising performance.
Research demonstrates that undecanedioic acid-based polyesters exhibit enhanced biodegradability compared to petroleum-derived analogs due to the presence of ester linkages that are readily hydrolyzed by environmental enzymes [19] [17]. Studies on plant oil-based polyesters synthesized from undecanedioic acid derivatives show complete biodegradation under composting conditions within 90-120 days, meeting international standards for biodegradable materials [19].
The incorporation of undecanedioic acid into biodegradable polymer matrices provides opportunities for controlling degradation rates through structural modification [17] [18]. Research on improved biodegradable polymers with primary washing performance benefits demonstrates that undecanedioic acid can be strategically incorporated to achieve desired dissolution characteristics while maintaining structural integrity during use [17].
Polyester systems based on undecanedioic acid and bio-derived diols show promise for packaging applications where end-of-life biodegradability is critical [16] [19]. These materials exhibit mechanical properties comparable to conventional packaging polymers while offering complete biodegradation in marine and terrestrial environments [16]. The use of acetylated cellulose nanofibers as reinforcement further enhances the bio-based content while improving mechanical performance [19].
Copolymer approaches incorporating undecanedioic acid with other biodegradable monomers enable fine-tuning of degradation profiles for specific applications [17]. Research on biodegradable polymers for agricultural applications shows that undecanedioic acid copolymers can be designed to degrade over predetermined timeframes, releasing incorporated nutrients or pesticides in a controlled manner [17].
Medical applications represent a significant opportunity for undecanedioic acid-based biodegradable polymers, particularly in drug delivery and tissue engineering applications [20] [18]. The biocompatibility of undecanedioic acid, combined with its biodegradable characteristics, makes it suitable for temporary implant materials and drug delivery vehicles that eliminate the need for surgical removal [20].
Understanding structure-property relationships in undecanedioic acid-based polymers is fundamental to optimizing their performance for specific applications and developing next-generation materials with enhanced characteristics [12] [21] [22] [23]. The eleven-carbon chain length of undecanedioic acid creates unique opportunities for controlling polymer properties through structural modifications and copolymerization strategies.
The relationship between chain structure and crystallization behavior represents a critical aspect of property control in undecanedioic acid-based systems [23] [24]. Research on polyamides with varying alkane segment lengths demonstrates that the transition from amide-fold to alkane-fold crystal structures occurs as chain lengths increase, with undecanedioic acid-based systems typically exhibiting alkane-fold morphologies [23]. This structural characteristic influences mechanical properties, with alkane-fold systems generally showing lower modulus but higher elongation at break compared to amide-fold analogs [23].
Glass transition temperature relationships reveal strong correlations with amide group density and chain flexibility [12] [24]. Studies on undecanedioic acid-based polyamides show that glass transition temperatures decrease as the proportion of flexible aliphatic segments increases, following predictable relationships based on free volume theory [12]. The incorporation of rigid aromatic segments or cyclic structures can significantly increase glass transition temperatures, providing pathways for developing high-temperature applications [12].
Mechanical property relationships demonstrate clear dependencies on crystallinity levels and crystal structure [21] [22] [24]. Research on cyclopropane-containing polyesters reveals that the incorporation of rigid ring structures into the polymer backbone can dramatically alter crystallization behavior and resulting mechanical properties [21]. Undecanedioic acid-based systems follow similar principles, where the balance between crystalline and amorphous regions determines the ultimate tensile strength and Young's modulus [21].
Thermal stability relationships indicate that undecanedioic acid-based polymers generally exhibit good thermal stability with decomposition temperatures above 350°C, though specific values depend on the overall polymer structure and presence of stabilizing groups [12] [24]. The incorporation of aromatic segments or branching can enhance thermal stability, while the presence of tertiary carbon atoms or unsaturated groups may reduce thermal performance [12].
Chemical resistance properties show strong correlations with crystallinity and chain structure, with higher crystallinity generally providing enhanced resistance to solvents and chemicals [22] [24]. The long aliphatic segments in undecanedioic acid-based polymers contribute to chemical resistance against polar solvents while potentially reducing resistance to nonpolar hydrocarbons [22].
The influence of stereochemistry on polymer properties has been demonstrated in studies of cycloaliphatic polyamides, where cis and trans isomers exhibit dramatically different crystallization behavior and mechanical properties [22]. These findings suggest that stereochemical control in undecanedioic acid-based systems could provide additional pathways for property optimization [22].
Irritant